2-bromo-5-chloro-7-methyl-1H-indole
Description
The compound 2-bromo-5-chloro-7-methyl-1H-indole belongs to the vast and significant class of heterocyclic compounds known as indoles. Its structure is characterized by the core indole (B1671886) bicyclic system, which is a fusion of a benzene (B151609) ring and a pyrrole (B145914) ring. This specific derivative is distinguished by the presence and precise placement of three substituents: a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 7-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1388074-98-3 |
| Molecular Formula | C₉H₆BrClN |
| Boiling Point | 359.8±37.0 °C (Predicted) chemicalbook.com |
| Density | 1.671±0.06 g/cm³ (Predicted) chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-7-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN/c1-5-2-7(11)3-6-4-8(10)12-9(5)6/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSXXGOLDXXDKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Chloro 7 Methyl 1h Indole and Its Analogues
Strategic Approaches to Substituted Indole (B1671886) Ring Systems
The creation of the indole framework is the initial step, which can be accomplished through various classical and modern synthetic methods.
Classical Indole Syntheses and Modern Adaptations
Several named reactions have become fundamental to indole synthesis, each with its own set of advantages and limitations. rsc.orgcapes.gov.brnih.gov These methods have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions. nih.govorganic-chemistry.org
Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this is one of the oldest and most widely used methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.comthermofisher.com A variety of acids, including Brønsted acids like HCl and H₂SO₄, and Lewis acids such as zinc chloride, can be used as catalysts. wikipedia.org A significant modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org
Nenitzescu Indole Synthesis : This method, reported by Costin Nenițescu in 1929, involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole (B134679) derivative. wikipedia.orgnumberanalytics.comsynarchive.com The reaction proceeds through a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org The 5-hydroxyindole scaffold is a key component in numerous biochemically important molecules, including serotonin (B10506) and the anti-inflammatory drug indomethacin. wikipedia.orgrevistadechimie.ro
Reissert Indole Synthesis : This synthesis utilizes an ortho-nitrotoluene and diethyl oxalate (B1200264) as starting materials. wikipedia.orgchemeurope.com The initial condensation is followed by a reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgchemeurope.comakjournals.com Modern variations of the Reissert synthesis have been developed, including intramolecular versions and the use of continuous-flow hydrogenation for the reduction step. wikipedia.orgakjournals.com
| Classical Indole Synthesis | Starting Materials | Key Features | Modern Adaptations |
| Fischer Synthesis wikipedia.orgthermofisher.com | Phenylhydrazine and aldehyde/ketone | Acid-catalyzed, versatile wikipedia.org | Buchwald modification (Pd-catalyzed) wikipedia.org |
| Nenitzescu Synthesis wikipedia.orgsynarchive.com | Benzoquinone and β-aminocrotonic ester | Forms 5-hydroxyindoles wikipedia.org | Solid-phase synthesis wikipedia.org |
| Reissert Synthesis wikipedia.orgchemeurope.com | o-Nitrotoluene and diethyl oxalate | Forms indole-2-carboxylic acids wikipedia.org | Intramolecular versions, flow hydrogenation wikipedia.orgakjournals.com |
Regioselective Halogenation Protocols for Indoles
Once the indole core is formed, the introduction of halogen atoms at specific positions is a critical step in the synthesis of compounds like 2-bromo-5-chloro-7-methyl-1H-indole. The electronic properties of the indole ring dictate its reactivity towards electrophiles, with the C3 position being the most nucleophilic. bhu.ac.in
Direct Bromination and Chlorination Techniques
Direct halogenation methods are commonly employed for introducing bromine and chlorine atoms onto the indole ring. The choice of reagent and reaction conditions is crucial for controlling the regioselectivity of the halogenation.
N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are widely used reagents for the halogenation of indoles due to their mild and selective nature. bohrium.comorganic-chemistry.orgnih.gov
N-Bromosuccinimide (NBS) is an effective reagent for the bromination of electron-rich aromatic compounds. nih.govnsf.gov In the context of indoles, NBS can be used to selectively brominate the C3 position. acs.org The regioselectivity can sometimes be influenced by the protecting group on the indole nitrogen. acs.org
N-Chlorosuccinimide (NCS) is used for the chlorination of indoles. organic-chemistry.org Depending on the reaction conditions and the substrate, NCS can mediate chlorination at various positions. For instance, NCS can be used for the direct oxidation of 2-methylindoles to 2-formylindoles, a process that involves an initial chlorination step. organic-chemistry.orgacs.org
Molecular bromine (Br₂) is a classic reagent for the bromination of aromatic compounds. libretexts.org However, its high reactivity can sometimes lead to a lack of selectivity and the formation of poly-halogenated products. mdpi.com Careful control of reaction conditions, such as solvent and temperature, is necessary to achieve the desired monobromination. mdpi.com
Site-Specific Halogenation (C2, C3, and Aromatic Ring Positions)
Achieving site-specific halogenation on the indole ring, especially at positions other than the highly reactive C3, requires specific strategies.
C3-Halogenation : As the most electron-rich position, the C3 position of indole is readily halogenated by electrophilic halogenating agents. nih.govresearchgate.netscispace.com
C2-Halogenation : Direct C2-halogenation is more challenging due to the lower nucleophilicity of this position compared to C3. nih.govacs.org Strategies to achieve C2-halogenation often involve the use of a directing group on the indole nitrogen, which can guide the halogenating agent to the C2 position. rsc.orgrsc.org For example, a pyrimidyl group can direct the C2-chlorination of indoles using copper(II) chloride. rsc.org Another approach involves a two-step sequence of chlorination to form a 3-chloroindolenine followed by an allylation-rearomatization sequence to achieve C2-allylation. researchgate.net
Aromatic Ring Halogenation : Halogenation of the benzene (B151609) portion of the indole ring is typically achieved under conditions that favor electrophilic aromatic substitution on less reactive rings. rsc.orgnih.gov The position of substitution (C4, C5, C6, or C7) is influenced by the directing effects of the existing substituents on the indole ring. frontiersin.org
| Halogenation Reagent | Target Position | Key Features |
| N-Bromosuccinimide (NBS) nih.govacs.org | Primarily C3, can be directed | Mild, selective brominating agent |
| N-Chlorosuccinimide (NCS) organic-chemistry.orgacs.org | C3, C2 (with directing groups) | Versatile chlorinating agent |
| Molecular Bromine (Br₂) mdpi.com | C3, can lead to polyhalogenation | Highly reactive, requires careful control |
Influence of Protecting Groups on Halogenation Regioselectivity at Indole Nitrogen
The regioselectivity of halogenation on the indole ring is profoundly influenced by the nature of the protecting group on the indole nitrogen. The inherent reactivity of the pyrrole (B145914) ring often leads to preferential functionalization at the C2 and C3 positions. rsc.org However, by choosing an appropriate protecting group, the reactivity can be directed to other positions on the indole nucleus.
Protecting groups can alter the electronic properties and steric environment of the indole ring, thereby directing electrophilic halogenating agents to specific sites. For instance, some protecting groups can direct halogenation to the C4 position. researchgate.net The use of a tetrafluoropyridyl (TFP) group as a phenol-protecting group has been shown to influence remote regioselectivity in electrophilic aromatic substitution reactions. nih.gov While not directly on the indole nitrogen, this demonstrates the principle of using protecting groups to control the position of functionalization.
In the context of synthesizing this compound, achieving halogenation at the C2 and C5 positions requires careful consideration of the synthetic sequence and the directing effects of both the protecting group and other substituents. Halogenation of 2-trifluoromethylindole, for example, has been shown to yield 3-chloro, 3-bromo, and 3-iodo derivatives. nih.gov The installation of methyl, benzyl, or tosyl groups on the nitrogen of these halogenated indoles can then be achieved in high yields. nih.gov The choice of protecting group can also influence the success of subsequent reactions. For instance, N-alkylindoles can undergo oxidative decomposition under certain conditions, while N-acetylindoles can be successfully arylated. uri.edu
The following table summarizes the effect of different N-protecting groups on the regioselectivity of indole functionalization:
| Protecting Group | Directing Position | Reaction Type | Reference |
| N-P(O)tBu2 | C7, C6 | Arylation | nih.govacs.org |
| N-pivaloyl | C7, C4 | Borylation | nih.govacs.org |
| N-PtBu2 | C7 | Arylation, Olefination, Acylation, Alkylation, Silylation, Carbonylation | nih.govacs.org |
| N-acetyl | C2, C3 | Arylation | uri.edu |
| N-alkyl (e.g., methyl, benzyl) | Variable | Arylation | uri.edu |
| Glycine (transient) | C4 | Chlorination, Bromination | researchgate.net |
Methylation Strategies for Indole Scaffolds
Introduction of the Methyl Group at C7
The introduction of a methyl group at the C7 position of the indole scaffold is a challenging transformation due to the inherent reactivity of other positions. nih.govresearchgate.net However, several strategies have been developed to achieve this selective methylation.
One effective method involves the use of a directing group on the indole nitrogen. The N-PtBu2 group has been successfully employed to direct various C-H functionalizations, including methylation, to the C7 position. nih.govacs.org Rhodium-catalyzed C7-selective methylation of indoles has been achieved using carboxylic acids or anhydrides as the methyl source, facilitated by a P(III)-chelation-assisted C-H and C-C bond activation. nih.gov This method is advantageous due to the ease of installation and removal of the directing group, the use of readily available reagents, and the high regioselectivity. nih.gov Another approach utilizes an N-bound unsymmetrical phosphine (B1218219) as a directing group to achieve C7 methylation of the tryptophan core, which can be extended to other indolyl systems. researchgate.net
Transition-metal-free strategies have also been explored. For instance, the installation of a pivaloyl group at the N1 position can direct borylation to the C7 position, which can then be a handle for further functionalization, including methylation. nih.govacs.org Additionally, iridium-catalyzed methylation of indoles using methanol (B129727) as the methylating agent via a borrowing hydrogen methodology offers a direct route to 3-methyl-indoles, and similar strategies could potentially be adapted for C7 methylation. rsc.org
Advanced and Green Synthetic Routes towards Halogenated and Methylated Indoles
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized indoles, offering high efficiency and broad functional group tolerance. nih.govnih.gov
Palladium-catalyzed reactions are widely used for the construction of C-C and C-N bonds in indole synthesis. acs.orgacs.org
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds and has been applied to the functionalization of indoles. nih.gov It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. nih.gov This method has been used to synthesize a variety of C-3β substituted indoles and has the potential for creating biologically interesting compounds. nih.gov A double Suzuki-Miyaura coupling has been developed for the synthesis of 5,7-diarylindoles using a low loading of Pd(PPh3)4 in water, providing a green and convenient arylation strategy for the benzenoid ring of indoles. rsc.org The Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles, including indoles, has also been achieved under mild conditions. nih.gov
The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is another important palladium-catalyzed transformation for indole synthesis. nih.govmdpi.com It can be used in a one-pot, three-component reaction to prepare a variety of polysubstituted indoles. nih.gov The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. nih.govacs.org Sequential Sonogashira and Larock indole annulation reactions have been used to construct complex, biologically active β-carboline-containing alkaloids. acs.org Furthermore, sequential Sonogashira-Suzuki reactions with 5-bromo-3-iodoindoles have been employed to synthesize a range of new functionalized indoles. researchgate.net
The following table provides a summary of palladium-catalyzed reactions for indole synthesis:
| Reaction | Description | Key Features | Reference(s) |
| Suzuki-Miyaura Coupling | C-C bond formation between an organoboron compound and a halide/triflate. | Versatile, good functional group tolerance, can be performed in water. | rsc.orgnih.govnih.gov |
| Sonogashira Coupling | C-C bond formation between a terminal alkyne and an aryl/vinyl halide. | Mild conditions, suitable for one-pot multi-component reactions. | nih.govmdpi.comacs.orgacs.orgresearchgate.net |
Copper-catalyzed reactions offer a cost-effective alternative to palladium-catalyzed methods for the synthesis of indoles. gaylordchemical.com The Ullmann condensation , a copper-promoted conversion of aryl halides to aryl ethers, thioethers, nitriles, and amines, is a classic example of a copper-catalyzed cross-coupling reaction. wikipedia.org While traditional Ullmann reactions require harsh conditions, modern methods utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org
Copper-catalyzed tandem reactions have been developed for the synthesis of multisubstituted indoles. organic-chemistry.orgacs.org For instance, a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation and intramolecular cross-dehydrogenative coupling process allows for the synthesis of indoles from aryl iodides and enamines in good to excellent yields. gaylordchemical.comorganic-chemistry.orgacs.org This methodology is practical, modular, and demonstrates good functionality tolerance. gaylordchemical.comacs.org Another approach involves a copper(II)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling reaction to produce diverse indole-3-carboxylic esters. rsc.org Furthermore, a greener synthesis of indoles has been developed using a ligand-free copper-catalyzed three-step cascade reaction in renewable solvents like 2-MeTHF and EtOAc, avoiding the use of dipolar aprotic solvents. acs.org
Transition-Metal-Free Cyclization and Functionalization Approaches
The development of transition-metal-free reactions for the synthesis of functionalized indoles is a significant area of research, aiming to reduce cost and metal contamination in the final products. One such approach involves the base-promoted intramolecular cyclization of suitably substituted anilines. For instance, 2-bromoindoles can be synthesized from 2-(gem-dibromovinyl)anilines through a facile intramolecular cyclization promoted by cesium carbonate (Cs2CO3). rsc.org This method offers high yields and avoids the use of transition metals. The proposed mechanism suggests that the cyclization proceeds through a key phenylethynyl bromide intermediate, which then undergoes cyclization in a one-pot reaction. rsc.org
Another transition-metal-free strategy for constructing indole-fused systems is the Smiles rearrangement, which can be favored over direct intramolecular nucleophilic cyclization to afford products with different regioselectivities under simple reaction conditions. acs.org
The following table summarizes a transition-metal-free approach for the synthesis of 2-bromoindoles.
| Starting Material | Reagent | Base | Product | Yield | Ref. |
| 2-(gem-dibromovinyl)-N-methylsulfonylaniline | - | Cs2CO3 | 2-Bromo-N-methylsulfonylindole | Excellent | rsc.org |
Organocatalytic and Biocatalytic Strategies for Indole Functionalization
Organocatalysis and biocatalysis have emerged as powerful tools for the enantioselective functionalization of indoles, offering mild and environmentally benign reaction conditions.
Organocatalysis: Chiral phosphoric acids have been shown to catalyze the atroposelective iodination of N-arylindoles, enabling precise control over the C-N stereogenic axis. researchgate.net This reaction proceeds through iodination at the C-3 position, followed by iodine migration and deprotonation. researchgate.net The presence of a hydrogen-bonding donor on the aromatic ring is crucial for achieving high enantioselectivities. researchgate.net While this method focuses on iodination, similar principles could be explored for the introduction of other halogens. The use of organocatalysts, such as (S,S)-dimethylaminocyclohexyl-squaramide, has also been effective in the stereoselective synthesis of 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives through a Friedel–Crafts reaction. mdpi.com However, the presence of halogen substituents at the C7 position of the indole can inhibit the reaction. mdpi.com
Biocatalysis: Enzymatic halogenation presents a highly attractive alternative to traditional chemical methods, offering excellent catalyst-controlled selectivity under green conditions. nih.govfrontiersin.org Flavin-dependent halogenases (FDHs), such as the RebH variant 3-LSR, have been utilized for the halogenation of various indole derivatives. nih.govfrontiersin.orgresearchgate.net These enzymes can tolerate substituents on the benzenoid ring of the indole nucleus, typically leading to monobromination at the C3 position for indoles lacking substituents at the C2 and C3 positions. nih.govfrontiersin.org The native function of some FADH2-dependent halogenases involves the direct halogenation of aromatic compounds, including tryptophan and indole moieties. nih.gov While direct biocatalytic synthesis of this compound has not been specifically reported, the existing biocatalytic systems demonstrate the potential for selective halogenation of the indole core. nih.govfrontiersin.orgresearchgate.net
The table below provides an example of a biocatalytic halogenation reaction.
| Substrate | Enzyme | Halogen Source | Product | Ref. |
| Indole | RebH variant 3-LSR | KBr | 3-Bromoindole | nih.govfrontiersin.org |
Photochemical and Electrochemical C-H Functionalization Methods
Photochemical and electrochemical methods provide alternative energy sources to drive C-H functionalization reactions, often under mild conditions and without the need for traditional catalysts.
Photochemical Methods: The photoreaction of indole-containing compounds with halocompounds can lead to the formation of new functionalized products. nih.gov For instance, the photoreaction between tryptophan and chloroform (B151607) results in modification at the 4- and 6-positions of the indole ring. nih.gov Visible-light-induced catalytic selective halogenation using a photocatalyst has also been demonstrated for various aromatic compounds, including indoles. mdpi.com
Electrochemical Methods: Electrochemical synthesis is a sustainable and efficient strategy for the functionalization of indoles. researchgate.net An electrochemical umpolung of bromide ions has been developed for the bromination of the indole C-H bond, obviating the need for transition metal catalysts and exogenous chemical oxidants. mdpi.com This method can produce 3-bromoindole with excellent yield and regioselectivity using a simple graphite (B72142) rod as the electrode. mdpi.com Furthermore, a versatile electrochemical C-H halogenation strategy for indole derivatives under catalyst- and oxidant-free conditions has been reported for the synthesis of 2-chloro-, 2-bromo-, and 2-iodoindoles. acs.org
The following table summarizes an electrochemical bromination method for indoles.
Sustainable Synthesis Protocols (e.g., Oxone-Halide System, β-Cyclodextrin Mediated Synthesis, Flow Chemistry)
Sustainable synthesis protocols aim to minimize environmental impact by using greener reagents, solvents, and energy sources.
Oxone-Halide System: A green and efficient method for the halogenation of indoles utilizes an Oxone-halide system. organic-chemistry.orgnih.gov This method can selectively produce 2- or 3-haloindoles (chloro and bromo) by employing in situ-generated reactive halogenating species, thereby avoiding the use of stoichiometric halogenating agents and reducing toxic byproducts. organic-chemistry.orgnih.gov The regioselectivity is influenced by the electronic properties of the nitrogen-protecting group, with electron-withdrawing groups favoring C2 halogenation. organic-chemistry.org This system is considered a milestone in indole oxidation due to its low cost, simple operation, and adherence to green chemistry principles. springernature.com
β-Cyclodextrin Mediated Synthesis: While specific applications of β-cyclodextrin in the synthesis of this compound are not detailed in the available literature, β-cyclodextrin has been used as a supramolecular catalyst in the synthesis of other indole derivatives in aqueous media, promoting green and sustainable protocols.
Flow Chemistry: Flow chemistry offers significant advantages for the synthesis of heterocycles, including improved safety, scalability, and product consistency. springernature.com While a specific flow chemistry protocol for this compound is not available, the synthesis of other substituted indoles has been successfully demonstrated in flow reactors. springernature.com For example, the Fischer indole synthesis has been adapted to continuous flow conditions, allowing for high throughput and quantitative conversion into the desired indole product. springernature.com
Synthetic Pathways for this compound
The synthesis of a multi-substituted indole such as this compound requires a carefully planned multi-step approach to ensure the correct placement of each substituent.
A plausible synthetic route to this compound can be devised based on methodologies reported for analogous compounds. A potential starting material is 4-chloro-2-methylaniline (B164923). The synthesis could proceed through the following key steps, adapted from a patented method for a similar compound: google.com
Iodination: Introduction of an iodine atom at the position ortho to the amino group of 4-chloro-2-methylaniline. This can be achieved using an iodinating agent such as N-iodosuccinimide (NIS).
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the iodinated aniline (B41778) derivative and a protected acetylene, such as trimethylsilylacetylene.
Cyclization: Ring closure to form the indole nucleus. This is often achieved by removing the silyl (B83357) protecting group and inducing cyclization, for example, with a base.
Bromination: Introduction of the bromine atom at the 2-position of the indole ring. This can be accomplished using a brominating agent like N-bromosuccinimide (NBS).
The following table outlines a potential multi-step synthesis plan.
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Iodination | 4-Chloro-2-methylaniline | N-Iodosuccinimide (NIS) | 2-Iodo-4-chloro-6-methylaniline |
| 2 | Sonogashira Coupling | 2-Iodo-4-chloro-6-methylaniline | Trimethylsilylacetylene, Pd catalyst, CuI | 4-Chloro-2-methyl-6-((trimethylsilyl)ethynyl)aniline |
| 3 | Cyclization | 4-Chloro-2-methyl-6-((trimethylsilyl)ethynyl)aniline | Base (e.g., TBAF) | 5-Chloro-7-methyl-1H-indole |
| 4 | Bromination | 5-Chloro-7-methyl-1H-indole | N-Bromosuccinimide (NBS) | This compound |
The synthesis of multi-substituted indoles like this compound is fraught with challenges, primarily concerning regiocontrol and the optimization of reaction yields.
Regiocontrol: The inherent reactivity of the indole nucleus often leads to a mixture of products during electrophilic substitution. The C3 position is generally the most nucleophilic, followed by the C2, C5, and C7 positions. Therefore, directing substitution to a specific position, especially when multiple positions are activated or deactivated by existing substituents, requires careful selection of reagents, protecting groups, and reaction conditions. For the target molecule, the sequential introduction of bromo, chloro, and methyl groups at specific positions necessitates a strategy that effectively blocks or directs reactivity at each step. For instance, in the proposed synthesis, the initial substitution pattern on the aniline ring is crucial for directing the subsequent cyclization and final bromination. The regioselectivity of the Larock indole synthesis, a palladium-catalyzed process for producing 2,3-disubstituted indoles, can be controlled by using specific NHC-palladium complexes. rsc.org Similarly, controlling the regioselectivity of Pd-catalyzed alkylation of indoles can be achieved by a proper choice of the base and reaction media. nih.gov
Chemical Reactivity and Transformations of 2 Bromo 5 Chloro 7 Methyl 1h Indole
Reactivity of the Bromine Atom at C2
The bromine atom at the C2 position of the indole (B1671886) nucleus is the most versatile handle for synthetic transformations. The C2 position of indole is electron-rich, but the attached halogen atom makes it susceptible to a variety of reactions, particularly those involving transition-metal catalysis.
While direct nucleophilic aromatic substitution on an electron-rich ring like indole is generally difficult, the C2-halogen can be displaced by potent nucleophiles, often under specific reaction conditions. Studies on related 3-halogeno-2-trifluoromethyl-indoles have shown that reactions with strong nucleophiles such as thiophenols can lead to substitution products. nih.gov For instance, the reaction of a bromoindole with 4-methylthiophenol, in the presence of a base like cesium carbonate (Cs2CO3), can yield the corresponding thioether. nih.gov However, such reactions can be sensitive to the choice of base and may compete with reduction pathways where the bromine atom is replaced by hydrogen. nih.gov
Another avenue for substitution involves the in-situ generation of reactive intermediates. Benzylic bromides, for example, can undergo nucleophilic substitution with sodium azide (B81097) to form azides, which can then be used in subsequent reactions like copper-catalyzed cycloadditions. nih.gov This suggests that under appropriate conditions, the C2-bromo group could potentially be replaced by an azide or other nucleophiles.
The C2-bromo substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction pairs the bromoindole with an organoboron reagent, typically a boronic acid or a boronic ester, to form a new C-C bond. libretexts.orgyoutube.com The general process involves a catalytic cycle with a palladium(0) complex. youtube.com The reaction is widely used for creating biaryl structures or introducing alkyl or vinyl groups. libretexts.orgnih.gov For 2-bromoindoles, this provides a direct route to 2-arylindoles or other 2-substituted analogs. The reaction conditions typically require a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand), a base (e.g., K3PO4, Na2CO3), and a suitable solvent system like dioxane/water. youtube.comnih.gov
Sonogashira Coupling: This reaction couples the bromoindole with a terminal alkyne to synthesize 2-alkynylindoles. gold-chemistry.orgwikipedia.orgorganic-chemistry.org The process is typically co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine. gold-chemistry.orgorganic-chemistry.org This method has been successfully applied to various aryl bromides and bromoindoles, even at room temperature under certain conditions. gold-chemistry.orgresearchgate.net The resulting 2-alkynylindoles are valuable intermediates for synthesizing more complex heterocyclic structures. uaeh.edu.mx
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ or R-B(OR')₂ | Pd(0) complex (e.g., Pd(PPh₃)₄) | K₃PO₄, Na₂CO₃, Cs₂CO₃ | 2-Aryl or 2-Alkyl/Vinyl-indole |
| Sonogashira | R-C≡CH | Pd catalyst and Cu(I) co-catalyst | Amine (e.g., Et₃N, piperidine) | 2-Alkynyl-indole |
The carbon-bromine bond at the C2 position can undergo homolytic cleavage to generate a radical intermediate, which can participate in various transformations. youtube.com For instance, 2-bromoindoles have been shown to undergo radical cyclization reactions. rsc.orgacs.org These reactions are typically initiated by a radical initiator (e.g., AIBN) and a reducing agent (e.g., Bu3SnH) or through photolytic methods. transformationtutoring.com Such processes allow for the construction of fused ring systems appended to the indole core. rsc.org Photochemical reactions, often involving irradiation with light, can also initiate reactions at the C-Br bond, leading to unique reactivity patterns not accessible through thermal methods.
Reactivity of the Chlorine Atom at C5
The chlorine atom on the benzene (B151609) portion of the indole ring offers another site for modification, though its reactivity differs significantly from the C2-bromine.
In the context of both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. wikipedia.org This difference is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
This reactivity difference allows for selective functionalization of the 2-bromo-5-chloro-7-methyl-1H-indole molecule. Standard Suzuki-Miyaura or Sonogashira coupling conditions will almost exclusively target the C2-bromo position, leaving the C5-chloro group intact. wikipedia.org To engage the C5-chloro atom in cross-coupling, more forcing reaction conditions are typically required, such as higher temperatures, stronger bases, or more specialized and highly active catalyst systems. This chemoselectivity is a valuable tool in multi-step syntheses, allowing for sequential modification of the two halogenated positions. Studies on halogenated indoles have confirmed that chloroindoles are less reactive than their bromo- and iodo- counterparts in substitution reactions, often requiring higher temperatures for full conversion. nih.gov
Reactivity of the Methyl Group at C7
The methyl group at the C7 position is generally the least reactive site on the this compound molecule under typical synthetic conditions. However, it is not entirely inert and can participate in certain reactions.
The C7-methyl group can undergo radical halogenation (e.g., using N-bromosuccinimide with light or a radical initiator) to form a 7-(bromomethyl)indole derivative. This newly installed benzylic bromide is then a versatile handle for subsequent nucleophilic substitution reactions.
Potential for Oxidation or Further Derivatization
The electron-rich nature of the indole ring makes it susceptible to oxidation, although the substitution pattern on this compound introduces specific considerations. Generally, the oxidation of indoles can lead to a variety of products, including oxindoles, indirubins, or cleavage of the heterocyclic ring, depending on the oxidant and reaction conditions. For instance, the copper-catalyzed aerobic oxidation of substituted indoles can yield 2-ketoacetanilide derivatives through oxidative cleavage. acs.orgacs.org In the case of this compound, the C2-bromo substituent would likely direct oxidation towards the C3 position, potentially leading to the formation of a 2-bromo-3-oxoindole derivative. However, some oxidation methods, such as electrochemical oxidation in the presence of potassium bromide, have been shown to convert 3-substituted indoles into 2-oxindoles. rsc.orgresearchgate.net
Further derivatization of this compound is a viable pathway for creating more complex molecules. The bromine atom at the C2 position is a key functional handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are commonly employed to form new carbon-carbon bonds at this position. Given the higher reactivity of C-Br bonds compared to C-Cl bonds in such reactions, selective functionalization at the C2 position is anticipated. A facile method for the synthesis of 2-bromoindoles involves the cesium carbonate-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines, highlighting a potential synthetic route to this class of compounds. rsc.org
| Derivatization Method | Potential Product | Reagents and Conditions |
| Suzuki Coupling | 2-Aryl-5-chloro-7-methyl-1H-indole | Arylboronic acid, Pd catalyst, base |
| Heck Coupling | 2-Alkenyl-5-chloro-7-methyl-1H-indole | Alkene, Pd catalyst, base |
| Sonogashira Coupling | 2-Alkynyl-5-chloro-7-methyl-1H-indole | Terminal alkyne, Pd/Cu catalyst, base |
| Buchwald-Hartwig Amination | 2-Amino-5-chloro-7-methyl-1H-indole | Amine, Pd catalyst, base |
Electrophilic and Nucleophilic Reactivity of the Indole Core in the Presence of Substituents
Nucleophilic substitution on the indole ring is generally less favorable unless the ring is activated by strongly electron-withdrawing groups or through the formation of specific intermediates. researchgate.net The bromine atom at the C2 position of this compound could potentially undergo nucleophilic aromatic substitution, although this would likely require harsh reaction conditions or activation, for example, through metal-halogen exchange. An interesting case of nucleophilic substitution has been observed on the nitrogen of the indole nucleus in 1-hydroxyindoles, proceeding through an S_N2-type mechanism. clockss.orgcore.ac.uk
| Reaction Type | Preferred Position | Influencing Factors |
| Electrophilic Substitution | C3 | C2-Br (blocking), C5-Cl (deactivating), C7-Me (activating) |
| Nucleophilic Substitution | C2 | C2-Br (potential leaving group) |
Functionalization at the N1-Position of the Indole Nitrogen
The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing for functionalization at the N1 position. Deprotonation of the N-H bond with a suitable base generates an indolyl anion, which can then react with various electrophiles. Common N-functionalization reactions include alkylation, arylation, and acylation. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride or potassium carbonate. iajps.com The acidity of the N-H proton in this compound will be influenced by the electronic effects of the substituents. The electron-withdrawing bromo and chloro groups are expected to increase the acidity of the N-H proton, facilitating its deprotonation.
| Functionalization Type | Reagent | Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | 2-Bromo-5-chloro-1,7-dimethyl-1H-indole |
| N-Arylation | Aryl halide (e.g., Ph-Br) | 2-Bromo-5-chloro-7-methyl-1-phenyl-1H-indole |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | 1-Acetyl-2-bromo-5-chloro-7-methyl-1H-indole |
Rearrangement Reactions and Dearomatization Processes
Dearomatization processes of indoles are often linked to oxidation reactions. For example, the electrochemical oxidation of 3-substituted indoles can lead to dearomatized 2-oxindole products. researchgate.net Such processes involve the disruption of the aromatic system of the indole ring and are of interest for the synthesis of spirocyclic and other complex heterocyclic systems.
Chemo- and Regioselectivity in Complex Reaction Systems involving this compound
The presence of multiple reactive sites in this compound—namely the C2-bromo, C5-chloro, and N-H positions—presents challenges and opportunities for chemo- and regioselective transformations. In complex reaction systems, such as transition metal-catalyzed cross-coupling reactions, the differential reactivity of the C-Br and C-Cl bonds can be exploited. Generally, the C-Br bond is more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)) than the C-Cl bond. rsc.orgresearchgate.netuzh.ch This allows for selective functionalization at the C2 position while leaving the C5-chloro substituent intact.
For instance, in a Suzuki coupling reaction with one equivalent of a boronic acid, the reaction is expected to occur preferentially at the C2 position. Achieving a second coupling at the C5 position would likely require more forcing conditions or a different catalytic system. Similarly, in reactions involving both N-H and C-halogen functionalization, the choice of base and reaction temperature can be crucial for controlling the selectivity. A strong base at low temperature might favor N-deprotonation and subsequent N-functionalization, while higher temperatures might promote C-Br bond activation.
| Reaction Type | More Reactive Site | Less Reactive Site | Rationale |
| Palladium-catalyzed Cross-Coupling | C2-Br | C5-Cl | Lower bond dissociation energy of C-Br vs. C-Cl |
| Reactions with Bases | N-H | - | Most acidic proton in the molecule |
Spectroscopic and Structural Elucidation of 2 Bromo 5 Chloro 7 Methyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides profound insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be determined.
The ¹H NMR spectrum of 2-bromo-5-chloro-7-methyl-1H-indole, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the indole (B1671886) ring generally appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The proton attached to the nitrogen (N-H) of the indole ring is also expected in this region and often presents as a broad singlet. The methyl group protons attached to the indole ring at position 7 would resonate in the upfield region, typically around δ 2.3-2.6 ppm. The specific chemical shifts and multiplicities are crucial for assigning each proton to its respective position on the indole scaffold.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 (N-H) | ~8.1 | Broad Singlet |
| H-3 | ~6.5 | Singlet |
| H-4 | ~7.3 | Doublet |
| H-6 | ~7.1 | Doublet |
| 7-CH₃ | ~2.5 | Singlet |
Note: Predicted values based on typical chemical shifts for similar indole structures. Actual experimental values may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the indole ring are observed in the aromatic region (δ 100-140 ppm). The carbon atom attached to the bromine (C-2) is expected to be significantly downfield due to the halogen's deshielding effect. Similarly, the carbon attached to the chlorine (C-5) will also experience a downfield shift. The carbon of the methyl group (7-CH₃) will appear in the upfield aliphatic region (δ 15-25 ppm).
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~115 |
| C-3 | ~102 |
| C-3a | ~129 |
| C-4 | ~122 |
| C-5 | ~127 |
| C-6 | ~121 |
| C-7 | ~115 |
| C-7a | ~135 |
| 7-CH₃ | ~16 |
Note: Predicted values based on typical chemical shifts for similar indole structures. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-4 and H-6 if they were coupled, though in this substituted pattern, long-range couplings might be observed). youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. sdsu.edu It would definitively link each aromatic proton signal to its corresponding carbon signal on the indole ring and the methyl protons to the methyl carbon. sdsu.edu
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrations of its functional groups. The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is usually found in the 1200-1350 cm⁻¹ range. The presence of the carbon-halogen bonds would give rise to absorptions in the fingerprint region, with C-Cl stretching typically in the 600-800 cm⁻¹ range and C-Br stretching at lower wavenumbers, generally between 500 and 600 cm⁻¹. researchgate.net
Table 3: FT-IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| C=C | Stretching | 1450-1600 |
| C-N | Stretching | 1200-1350 |
| C-Cl | Stretching | 600-800 |
| C-Br | Stretching | 500-600 |
Note: Predicted values based on typical vibrational frequencies for the respective functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern. For this compound (C₉H₇BrClN), the molecular ion peak ([M]⁺) would be a cluster of peaks due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). docbrown.info The most abundant peak in this cluster would correspond to the molecule containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl. The calculated monoisotopic mass is approximately 242.95 g/mol .
The fragmentation of the molecular ion would likely involve the loss of the bromine or chlorine atoms, leading to significant fragment ions. The loss of a methyl radical (•CH₃) is also a possible fragmentation pathway. Analysis of the m/z values and the isotopic patterns of these fragment ions allows for the confirmation of the elemental composition and the elucidation of the structural arrangement of the atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.
For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes. The presence of bromine and chlorine, with their characteristic isotopic patterns (79Br/81Br and 35Cl/37Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition. An experimental HRMS measurement that matches the calculated exact mass within a narrow tolerance (e.g., ±5 ppm) would provide unequivocal evidence for the molecular formula C₉H₇BrClN.
| Parameter | Value |
| Molecular Formula | C₉H₇BrClN |
| Calculated Exact Mass | Data not available |
| Experimental HRMS Data | Data not available |
X-ray Crystallography for Solid-State Structure
Single Crystal X-ray Diffraction (SC-XRD) Analysis
To perform Single Crystal X-ray Diffraction (SC-XRD), a high-quality single crystal of this compound would be required. This crystal, when irradiated with a focused X-ray beam, diffracts the X-rays in a specific pattern. The analysis of the positions and intensities of these diffracted spots allows for the determination of the electron density distribution within the crystal, from which a model of the atomic arrangement can be built.
Successful SC-XRD analysis would yield the crystal system, space group, and unit cell dimensions for the compound. However, at present, there is no publicly available crystal structure data for this compound.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
A key outcome of SC-XRD analysis is the precise measurement of the geometric parameters of the molecule. This includes the lengths of all covalent bonds, the angles between them, and the torsional angles that define the conformation of the molecule. For this compound, this data would reveal the planarity of the indole ring system and the spatial orientation of the bromine, chlorine, and methyl substituents.
| Geometric Parameter | Value |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Torsional Angles (°) | Data not available |
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. In the case of this compound, the N-H group of the indole ring is a potential hydrogen bond donor. The bromine and chlorine atoms could participate in halogen bonding, and π-π stacking interactions between the aromatic indole rings are also possible. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound. As no crystal structure has been reported, a definitive analysis of these interactions is not possible.
Computational and Theoretical Investigations of 2 Bromo 5 Chloro 7 Methyl 1h Indole
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and molecular geometry. These methods are essential for predicting the behavior of complex organic molecules like 2-bromo-5-chloro-7-methyl-1H-indole.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For this compound, a DFT calculation, often using a basis set such as 6-311++G(d,p), would be the initial step to determine its precise three-dimensional structure. nih.gov This process calculates the electron density to derive properties like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The optimized geometry represents the global minimum on the potential energy surface. researchgate.net
Table 1: Predicted Geometrical Parameters for a Halogenated Aniline (B41778) Derivative (Illustrative) Note: This data is for 2-bromo-6-chloro-4-fluoroaniline (B1268482) and serves to illustrate the type of parameters obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.
| Parameter | Bond/Angle | Method: B3LYP | Method: HF |
| Bond Length (Å) | C-Br | 1.915 | 1.897 |
| C-Cl | 1.762 | 1.741 | |
| C-N | 1.413 | 1.401 | |
| Bond Angle (°) | C-C-Br | 120.5 | 120.6 |
| C-C-Cl | 121.4 | 121.3 | |
| C-C-N | 120.1 | 120.2 |
Source: Adapted from theoretical studies on similar compounds. researchgate.net
Frontier Molecular Orbital (FMO) theory is critical for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.
For this compound, FMO analysis would pinpoint the likely sites for electrophilic and nucleophilic substitution, providing valuable information for synthetic chemists.
Table 2: Key Concepts in Frontier Molecular Orbital Analysis
| Parameter | Definition | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ionization potential and its ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's electron affinity and its ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule. researchgate.netlibretexts.org It is invaluable for predicting how molecules will interact with each other, particularly in biological systems and for understanding sites of electrophilic and nucleophilic attack. nih.govresearchgate.net An MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded:
Red: Indicates regions of high electron density and strong negative electrostatic potential, which are favorable for electrophilic attack.
Blue: Represents areas of low electron density and positive electrostatic potential, susceptible to nucleophilic attack.
Green/Yellow: Denotes regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the indole (B1671886) ring and potentially influenced by the electron-withdrawing halogen substituents, highlighting these areas as key sites for intermolecular interactions. nih.gov
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized, intuitive Lewis-like structures (bonds, lone pairs). wisc.eduwisc.edu This method is particularly useful for quantifying electron delocalization, such as hyperconjugative and resonance interactions.
Table 3: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; measures the capacity of a molecule to accept electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons; a global index of electrophilic character. |
These parameters would quantify the chemical behavior of this compound, allowing for comparisons with other related compounds.
Simulations of Spectroscopic Properties
Theoretical calculations are also employed to simulate and predict various spectroscopic properties. By calculating vibrational frequencies and electronic transitions, computational methods can aid in the interpretation of experimental spectra. DFT calculations can predict the infrared (IR) and Raman spectra of this compound by determining the vibrational modes of its bonds. researchgate.net Comparing these simulated spectra with experimental data helps confirm the molecule's structure and the accuracy of the computational model. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra by calculating the energies of electronic excitations, providing insight into the molecule's chromophoric properties. nih.gov
Computational FT-IR Vibrational Analysis
Computational Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups and determining the molecular structure of a compound. Using Density Functional Theory (DFT), the vibrational frequencies of this compound would be calculated. This analysis involves optimizing the molecule's geometry to its lowest energy state and then computing the second derivatives of the energy with respect to the atomic positions.
The resulting theoretical spectrum would show a series of absorption bands, each corresponding to a specific vibrational mode, such as the N-H stretch of the indole ring, C-H stretches of the methyl group and aromatic ring, and vibrations involving the carbon-bromine and carbon-chlorine bonds. By comparing these calculated frequencies with experimental data (were it available), a detailed assignment of the spectral features can be made, confirming the molecular structure.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption and Excited State Properties
To understand the electronic properties and color of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This technique allows for the calculation of the electronic transitions of a molecule, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy.
The calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy unoccupied molecular orbital, like the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the orbitals involved in these transitions would reveal their nature, for instance, whether they are π-π* or n-π* transitions, which is crucial for understanding the photophysical behavior of the molecule.
Modeling the Effect of Substituents on Electronic Transitions
The electronic transitions of the indole scaffold are significantly influenced by the nature and position of its substituents. In this compound, the bromine, chlorine, and methyl groups would alter the electronic structure of the parent indole molecule.
A computational study would systematically analyze how these substituents affect the energies of the HOMO and LUMO. Generally, electron-withdrawing groups like bromine and chlorine would be expected to lower the energy of the molecular orbitals, potentially leading to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum compared to unsubstituted indole. The electron-donating methyl group would have the opposite effect. TD-DFT calculations can precisely quantify these shifts and provide a detailed understanding of the structure-property relationships governing the electronic behavior of substituted indoles.
Analysis of Intermolecular Interactions and Supramolecular Behavior
The way molecules of this compound interact with each other and with other molecules is key to understanding its properties in the solid state and in solution.
Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis for Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to identify and characterize chemical bonds and other interactions. For this compound, QTAIM analysis would be used to find bond critical points (BCPs) between atoms, which are indicative of interactions such as hydrogen bonds (e.g., N-H···Cl or N-H···Br) and halogen bonds (e.g., C-Br···N or C-Cl···N). The properties of the electron density at these BCPs reveal the strength and nature of these non-covalent interactions.
Hirshfeld surface analysis is a complementary graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close contact between molecules. For this compound, this would provide a visual fingerprint of the intermolecular interactions, showing the relative importance of hydrogen bonding, halogen bonding, and other van der Waals forces in its crystal packing.
Computational Studies of Host-Guest Systems and Indole-Solvent Interactions
The interaction of this compound with different solvents or its encapsulation within a host molecule can be modeled computationally. By performing DFT calculations of the indole derivative in the presence of explicit solvent molecules or within a host cavity, it is possible to calculate the interaction energies and determine the most stable configurations.
These studies would reveal the specific interactions, such as hydrogen bonds or halogen bonds, that govern the solvation process or the formation of a host-guest complex. This information is crucial for predicting the solubility of the compound and for the design of supramolecular systems with specific recognition properties for this indole derivative.
Prediction of Advanced Chemical Properties
Computational chemistry can also be used to predict a range of advanced chemical properties of this compound. These properties are derived from the calculated electronic structure and can provide valuable information for potential applications.
For instance, the ionization potential and electron affinity can be calculated from the energies of the HOMO and LUMO, respectively. These values are related to the molecule's redox properties. Other predictable properties include the molecular electrostatic potential (MEP), which shows the charge distribution and reactive sites of the molecule, and various quantum chemical descriptors that can be used in quantitative structure-activity relationship (QSAR) studies.
Investigation of Non-Linear Optical (NLO) Properties
Extensive research into the non-linear optical (NLO) properties of organic molecules has been a significant area of scientific inquiry. Theoretical methods, particularly those based on density functional theory (DFT), have become powerful tools for predicting and understanding the NLO behavior of various compounds. nih.govacs.org These computational approaches allow for the calculation of key parameters such as polarizability (α) and hyperpolarizability (β), which are crucial in determining a molecule's potential for NLO applications. nih.gov
The investigation of NLO properties often involves designing and studying molecules with specific donor-acceptor groups and π-conjugated systems. nih.govmq.edu.au Modifications to the molecular structure, such as altering donor and acceptor strengths or extending the conjugation length, can significantly influence the NLO response. mq.edu.au For instance, in studies of substituted anilines, it was found that the first-order hyperpolarizability could be enhanced by strategic placement of donor and acceptor groups. mq.edu.au
Advanced Applications and Research Directions for Functionalized Indoles in Chemical Sciences
Indole (B1671886) Scaffolds as Versatile Building Blocks in Organic Synthesis
The strategic placement of bromo, chloro, and methyl groups on the indole ring of "2-bromo-5-chloro-7-methyl-1H-indole" offers multiple reactive sites for further chemical transformations. This positions the compound as a potentially valuable starting material for the construction of more complex molecular frameworks.
Precursors for Complex Polycyclic and Spirocyclic Molecular Architectures
While specific examples of the use of "this compound" in the synthesis of complex polycyclic and spirocyclic molecules are not extensively documented in publicly available research, the inherent reactivity of its functional groups suggests a theoretical potential for such applications. The presence of a bromine atom at the 2-position and a chlorine atom at the 5-position allows for various cross-coupling reactions, which are fundamental in the construction of polycyclic systems. For instance, reactions like Suzuki, Stille, or Heck couplings could be employed to introduce new carbocyclic or heterocyclic rings onto the indole core.
The synthesis of spirocyclic indoles, which contain a spiro-fused ring at the C3 position, often involves the functionalization of the indole nucleus. While direct evidence is lacking for "this compound," related bromo-substituted indoles have been utilized in the synthesis of spirocyclic structures. These reactions often proceed through the generation of an intermediate that can undergo intramolecular cyclization. The specific substitution pattern of "this compound" could influence the regioselectivity and stereoselectivity of such transformations.
Development of Novel Catalytic Systems Based on Indole Derivatives
Indole derivatives have been explored as ligands in the development of novel catalytic systems. The nitrogen atom of the indole ring and the potential for introducing other coordinating groups make them attractive candidates for complexation with various transition metals. Although no specific catalytic systems based on "this compound" have been reported, its structure provides a template for the design of such catalysts. The bromo and chloro substituents could be modified to introduce phosphine (B1218219), amine, or other coordinating moieties, which could then bind to a metal center. The electronic properties of the indole ring, influenced by the electron-withdrawing halogen atoms and the electron-donating methyl group, could also play a role in modulating the catalytic activity of a potential metal complex.
Strategies for Generating Chemical Diversity and Analogues
The generation of chemical diversity is a key aspect of drug discovery and materials science research. "this compound" serves as a scaffold that can be systematically modified to create a library of analogues. The differential reactivity of the C-Br and C-Cl bonds, as well as the potential for reactions at the N-H and other positions of the indole ring, allows for a variety of synthetic transformations.
For example, selective metal-halogen exchange reactions could be employed to introduce different functional groups at the 2- and 5-positions. The N-H position can be readily alkylated or arylated to further expand the chemical space. The methyl group at the 7-position, while less reactive, could potentially be functionalized through radical reactions. These strategies would allow for the systematic exploration of the structure-activity relationships of derivatives of "this compound" in various applications.
Functionalized Indoles in Material Science and Advanced Materials
The unique photophysical and electronic properties of the indole ring have led to its incorporation into a variety of advanced materials. The substitution pattern of "this compound" could potentially be leveraged to tune these properties for specific applications.
Design of Photoactive Materials and Molecular Photoactuators
Photoactive materials are capable of undergoing a change in their physical or chemical properties upon exposure to light. Molecular photoactuators are a class of such materials where light induces a mechanical motion at the molecular level. While there are no specific reports on the use of "this compound" in these areas, the general principles of designing such materials can be applied. The indole scaffold can act as a chromophore, absorbing light in the UV or visible region. The bromo and chloro substituents can influence the absorption and emission properties of the molecule through the heavy-atom effect, which can promote intersystem crossing and potentially lead to phosphorescence. By incorporating this indole derivative into larger conjugated systems or polymers, it may be possible to create materials with interesting photoresponsive behaviors.
Development of Fluorescent Probes and Sensors
Fluorescent probes and sensors are molecules that exhibit a change in their fluorescence properties in the presence of a specific analyte. The indole ring is inherently fluorescent, and its emission characteristics are sensitive to the local environment. This makes indole derivatives attractive candidates for the development of sensors. Although no fluorescent probes based specifically on "this compound" have been described in the literature, the principles of sensor design suggest its potential. The bromo and chloro substituents could serve as attachment points for recognition units that selectively bind to a target analyte. Upon binding, the electronic properties of the indole ring would be perturbed, leading to a change in its fluorescence intensity, wavelength, or lifetime, thus signaling the presence of the analyte.
Applications in Polymer and Coating Science
The incorporation of functionalized indole moieties into polymer backbones can impart unique properties, leading to the development of high-performance materials. Indole-based polymers are noted for their thermal stability and electrochemical activity. rsc.org
Functional polymers can be synthesized through methods like the catalyst-free nucleophilic substitution polycondensation of indole derivatives with activated difluoro monomers. rsc.org This approach allows for the creation of high molecular weight polymers, such as Poly(N-arylene diindolylmethane)s (PMDINs), with precise structures and yields up to 95%. rsc.org These polymers exhibit excellent thermal stability, with decomposition temperatures (T₅%) exceeding 377 °C. rsc.org The electrochemical activity of the indole rings within the polymer structure, particularly at the 2-position, enables further modification, such as cross-linking through electrochemical oxidation to form stable films. rsc.org Such characteristics are crucial for developing robust and durable polymer coatings. mdpi.com Functional polymer coatings are designed to provide unique physical, chemical, or biological properties that enhance their resistance and response to the external environment, with applications ranging from protective films to "intelligent" or responsive surfaces. mdpi.com
Table 1: Properties of Indole-Based Functional Polymers
| Property | Description | Significance in Polymer Science | Source |
|---|---|---|---|
| Synthesis Method | Catalyst-free nucleophilic substitution polycondensation of 3,3′-diindolylmethane with activated difluoro monomers. | Allows for high yields (up to 95%) and high molecular weights (Mw up to 389,200). | rsc.org |
| Thermal Stability | High decomposition temperature (T₅% ≥ 377 °C). | Indicates suitability for applications requiring resistance to high temperatures. | rsc.org |
| Electrochemical Activity | The indole ring, especially at the C2 position, is electrochemically active. | Enables post-polymerization modification, such as electrochemical cross-linking to form stable films. | rsc.org |
| Functionality | Can be designed for antimicrobial, conductive, anticorrosion, and "self-healing" properties. | Broadens the application scope of the resulting coatings and materials. | mdpi.com |
Exploration in Optoelectronic Devices
Functionalized indole derivatives are promising candidates for use in optoelectronic devices due to their inherent photophysical and electrochemical properties. The indole ring system can be engineered to create materials with strong fluorescence and good electroactivity, which are essential for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic components. rsc.orgresearchgate.net
For instance, certain poly(N-arylene diindolylmethane)s (PMDINs) that carry sulfonyl units have been shown to be effective blue-light emitters, demonstrating strong solid-state fluorescence with high quantum yields (up to 21.6% against a quinine (B1679958) sulfate (B86663) standard). rsc.org The ability to fine-tune the emission properties by modifying the substituents on the indole ring makes these compounds highly versatile. The development of organic materials whose optical characteristics are determined by molecular structure and aggregation has led to the design of indole derivatives with aggregation-induced emission (AIE) capabilities. researchgate.net These materials are weakly emissive when dissolved but become highly luminescent in an aggregated state, a property that is highly desirable for solid-state lighting and display applications. researchgate.net Future research in this area is expected to focus on enhancing luminescence efficiency and exploring the use of these materials in bioimaging and other advanced optoelectronic applications. researchgate.net
Supramolecular Chemistry and Engineered Interactions of Indole Derivatives
Construction of Supramolecular Assemblies for Selective Adsorption and Chemical Transformations (e.g., PFAS Degradation)
The ability of functionalized indoles to participate in non-covalent interactions makes them excellent building blocks for supramolecular assemblies. These organized structures can be engineered for specific functions, such as the selective capture and degradation of persistent environmental pollutants like per- and polyfluoroalkyl substances (PFAS). nih.gov
A notable example involves a specifically designed indole derivative, di-indole hexadecyl ammonium (B1175870) (DIHA), which self-assembles in water to form stable nanospheres (100–200 nm). nih.govacs.org These supramolecular structures exhibit a remarkable affinity for PFAS, driven by a combination of electrostatic, hydrophobic, and van der Waals interactions. nih.gov This strong adsorption concentrates the pollutants on the surface of the nanospheres, facilitating their efficient degradation. acs.orgacs.org
Upon UV irradiation (at 254 nm), the indole moiety within the DIHA nanospheres generates hydrated electrons (eₐq⁻) and hydroxyl radicals (•OH). acs.orgacs.org This creates a unique heterogeneous system that combines both reductive and oxidative degradation pathways on the nanosphere surface. acs.org The photogenerated surface electrons can non-selectively attack the C-F bonds of the PFAS molecules, while the hydroxyl radicals contribute to a synergistic oxidation process. acs.orgacs.org This dual mechanism leads to high degradation and defluorination efficiencies for a broad range of PFAS compounds, showcasing the potential of indole-based supramolecular systems for treating contaminated water. acs.org
Table 2: PFAS Degradation using an Indole Derivative (DIHA) Supramolecular System
| Feature | Description | Mechanism/Advantage | Source |
|---|---|---|---|
| Assembly | DIHA forms stable nanospheres (100–200 nm) in water via supramolecular assembly. | Provides a large surface area for PFAS adsorption. | nih.govacs.org |
| Adsorption | Extremely fast and high-capacity adsorption of PFOA and PFOS. | Concentrates pollutants at the reaction site, enhancing degradation efficiency. | nih.gov |
| Degradation | UV irradiation generates hydrated electrons (eₐq⁻) and hydroxyl radicals (•OH) on the nanosphere surface. | Enables synergistic reduction and oxidation, leading to effective degradation of various PFAS. | acs.orgacs.org |
| Efficiency | High degradation and defluorination efficiency under ambient conditions with low chemical dosage. | Offers a potentially robust and energy-efficient water treatment technology. | nih.govnih.gov |
Biomimetic Catalysis and Host-Guest Chemistry (e.g., Cyclodextrin (B1172386) Inclusion Complexes)
The structural and electronic features of indole derivatives make them suitable for applications in biomimetic catalysis and host-guest chemistry. These fields leverage molecular recognition and non-covalent interactions to mimic biological processes or create functional molecular systems. nih.govmdpi.com
Host-guest chemistry often involves the encapsulation of a "guest" molecule within a larger "host" molecule. Cyclodextrins (CDs), which are cyclic oligosaccharides with a toroidal shape, are common hosts capable of encapsulating a variety of organic molecules. nih.govmdpi.com The interior cavity of a cyclodextrin is less hydrophilic than the surrounding aqueous environment, making it an ideal binding site for hydrophobic or amphiphilic guests like indole derivatives. nih.gov
The stability of these host-guest complexes is governed by non-covalent interactions, including van der Waals forces and hydrogen bonds. nih.gov For example, studies on the complexation of phenol, a structurally related aromatic compound, with β-cyclodextrin have provided quantitative insights into these interactions. Computational studies using density functional theory have shown that the binding energy of such complexes can be accurately predicted, validating the theoretical models used to design and understand these systems. nih.gov The formation of inclusion complexes with indole derivatives can be used in various applications, including the development of drug delivery systems and nanomedicines. mdpi.comnih.gov
Table 3: Theoretical Binding Energies for Host-Guest Complexation with Cyclodextrins
| Host-Guest System | Calculated Free Binding Energy (kcal/mol) | Key Interactions | Source |
|---|---|---|---|
| β-Cyclodextrin/Phenol | -2.62 | Van der Waals, Hydrogen Bonds | nih.gov |
Future Research Directions for this compound
Exploration of New Reaction Pathways and Transformation Cascades
The reactivity of the indole scaffold is well-established, but the specific substitution pattern of this compound offers unique opportunities for exploring novel chemical transformations. The indole ring is electron-rich and typically undergoes electrophilic substitution, with the C3 position being the most reactive site. bhu.ac.in However, modern synthetic methods provide access to functionalization at other positions.
Future research could focus on leveraging the existing halogen atoms for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds at the C2 and C5 positions. The bromine atom at C2 is particularly susceptible to such reactions. Furthermore, the development of C-H functionalization strategies is a major area of contemporary organic synthesis. researchgate.net By employing directing groups at the N1 position, it may be possible to achieve site-selective functionalization at the less reactive C4, C6, or C7 positions of the benzene (B151609) portion of the indole ring. researchgate.net
Another promising avenue is the exploration of "umpolung" reactivity, which inverts the typical nucleophilic character of the indole ring. nih.gov By transforming the indole into an electrophilic species, new bond formations, particularly at the C2 position, become possible. nih.gov Developing transformation cascades, where multiple reaction steps occur in a single pot, could also lead to the efficient and complex synthesis of novel polycyclic indole derivatives from simple precursors. acs.org These advanced synthetic strategies will be crucial for unlocking the full potential of this compound as a versatile building block in medicinal and materials chemistry.
Asymmetric Synthesis and Stereochemical Control in Derivatization
There is no specific information in the reviewed literature concerning the asymmetric synthesis or stereochemically controlled derivatization of This compound .
In principle, the synthesis of this molecule could be approached through various established indole syntheses, such as the Fischer, Bartoli, or Larock indole syntheses, starting from appropriately substituted precursors. However, the specific combination of a 2-bromo, 5-chloro, and 7-methyl substituent pattern would require a carefully designed multi-step synthetic sequence. For instance, a plausible route could involve the synthesis of a 4-chloro-2-methylaniline (B164923) derivative, followed by a sequence of reactions to construct the indole ring and introduce the bromine at the 2-position. google.com
The development of an asymmetric synthesis would likely focus on catalytic methods. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, are frequently employed for the enantioselective functionalization of indoles. nih.govnih.gov For This compound , potential asymmetric transformations could include:
Asymmetric C-H functionalization: Directing group-assisted or transition-metal-catalyzed enantioselective functionalization of the C-H bonds on the indole ring.
Asymmetric cross-coupling reactions: Enantioselective Suzuki, Heck, or Sonogashira couplings at the C2-bromo position.
Asymmetric dearomatization reactions: Enantioselective transformation of the indole ring into a chiral indoline (B122111) derivative. nih.govnih.gov
However, without experimental data, the feasibility, regioselectivity, and stereoselectivity of such reactions on this specific substrate remain undetermined.
Rational Design of New Indole Derivatives for Specific Chemical Functions
There are no published studies on the rational design of new indole derivatives based on the This compound scaffold for specific chemical functions.
The rational design of functional molecules typically begins with a known bioactive or functional scaffold, which is then systematically modified to optimize its properties. mdpi.com The halogen substituents (bromo and chloro) and the methyl group on the This compound core would influence its lipophilicity, electronic properties, and potential for intermolecular interactions. These features are critical for its potential biological activity or material properties.
For example, halogen atoms can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding. The 2-bromo substituent also provides a handle for further synthetic diversification through cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Hypothetically, this scaffold could be explored for applications in areas where halogenated indoles have shown promise, such as:
Anticancer agents: Many halogenated indoles exhibit cytotoxic activity against various cancer cell lines. mdpi.comnih.govbeilstein-archives.org
Antimicrobial agents: The indole nucleus is a common feature in natural and synthetic antimicrobial compounds.
Kinase inhibitors: Indole derivatives are known to inhibit various protein kinases involved in cell signaling pathways. mdpi.com
To initiate a rational design program based on this compound, the following steps would be necessary:
Synthesis and Characterization: Development of a reliable synthetic route to produce sufficient quantities of the compound for screening and derivatization.
Biological Screening: Evaluation of the compound's activity in a panel of relevant biological assays.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives to understand how modifications to the structure affect its activity.
Computational Modeling: Use of molecular docking and other computational tools to predict the binding of the compounds to their biological targets and guide the design of new derivatives.
Conclusion and Future Outlook
Summary of Current Research Landscape Pertaining to 2-Bromo-5-chloro-7-methyl-1H-indole
Direct and specific research on this compound is currently not prominent in the accessible scientific domain. The existing body of knowledge is primarily built upon studies of indoles with similar substitution patterns, such as 2-bromoindoles, 5-chloroindoles, and 7-methylindoles.
The synthesis of 2-bromoindoles has been approached through methods like the intramolecular cyclization of 2-(gem-dibromovinyl)anilines, offering a transition-metal-free route to this class of compounds. rsc.orgrsc.org These synthetic strategies are significant as unprotected 2-bromoindoles are valuable intermediates for further chemical transformations. rsc.org
5-Chloroindole and its derivatives are recognized for their utility in preparing neurologically active compounds and have been synthesized on a large scale via halogen-halogen exchange reactions. chemicalbook.comresearchgate.net They serve as precursors for various therapeutic agents, including those with antidepressant and antipsychotic properties. google.com Furthermore, 5-chloro-indole-2-carboxylate derivatives have been investigated as potent inhibitors of mutant EGFR/BRAF pathways in cancer research. mdpi.com
The 7-methylindole moiety is utilized in the production of agricultural chemicals and pharmaceuticals. wikipedia.org It acts as a reactant in the preparation of pharmaceutically active compounds, including potential anticancer immunomodulators and inhibitors of HIV-1 attachment. medchemexpress.comsigmaaldrich.com
Collectively, the research on these analogous compounds suggests that this compound would likely be a crystalline solid and a versatile synthetic intermediate. The presence of bromine at the 2-position, chlorine at the 5-position, and a methyl group at the 7-position would imbue it with a unique combination of reactivity and biological potential, making it a candidate for applications in medicinal chemistry and materials science.
Identification of Unaddressed Research Gaps and Promising Future Research Avenues
The most significant research gap is the near-complete absence of published data on the synthesis, characterization, and application of this compound. This presents a clear opportunity for foundational research.
Promising future research avenues include:
Development of Synthetic Methodologies: A primary focus should be the development of an efficient and regioselective synthesis for this compound. Exploring variations of known indole (B1671886) syntheses, such as the Fischer, Bartoli, or Larock indole syntheses, adapted for the specific starting materials required, would be a logical starting point. The transition-metal-free cyclization methods used for other 2-bromoindoles could also be investigated. rsc.orgrsc.org
Exploration of Chemical Reactivity: Once synthesized, a thorough investigation of its chemical reactivity is warranted. The bromine at the 2-position is expected to be a key site for functionalization, particularly in palladium-catalyzed cross-coupling reactions, which are extensively used for creating complex indole derivatives. nih.gov The influence of the chloro and methyl groups on the reactivity of the indole ring and the N-H bond should also be systematically studied.
Medicinal Chemistry Applications: Given the diverse biological activities of substituted indoles, this compound should be screened for a range of pharmacological activities. nih.gov Based on its structural motifs, it could be a precursor for novel anticancer agents, kinase inhibitors, or anti-infective compounds. nih.govnih.gov For instance, its potential as an inhibitor of bacterial cystathionine (B15957) γ-lyase or as a scaffold for anti-MRSA agents could be explored, drawing parallels with other substituted indoles. nih.govnih.gov
Materials Science Applications: The unique electronic properties conferred by the halogen and methyl substituents could make this compound a valuable building block for novel organic electronic materials. Its potential use in the development of hole-transporting materials for perovskite solar cells or as a component in organic light-emitting diodes (OLEDs) could be investigated, analogous to other functionalized indole systems. rsc.org
Q & A
Basic Questions
Q. What are the established synthetic methodologies for 2-bromo-5-chloro-7-methyl-1H-indole?
- Methodological Answer : The synthesis typically involves halogenation and alkylation of indole precursors. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while chlorination at the 5-position may employ POCl₃ or other chlorinating agents. Methylation at the 7-position often uses methyl iodide or dimethyl sulfate in the presence of a base like NaH (as seen in analogous indole alkylation procedures) . Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side reactions.
Q. How is this compound characterized structurally?
- Methodological Answer :
- NMR : and NMR identify substituent positions (e.g., methyl groups at ~2.5 ppm for , 20–25 ppm for ; aromatic protons split based on substitution patterns) .
- Mass Spectrometry : HRMS (e.g., FAB-HRMS) confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for verifying halogen placement .
Q. What purification techniques are effective for this compound?
- Methodological Answer :
- Column Chromatography : Use gradients like 70:30 ethyl acetate/hexane for separation, monitoring via TLC (Rf ~0.3 in similar systems) .
- Recrystallization : Polar solvents (e.g., DCM/hexane) yield high-purity crystals.
- Safety Note : Avoid residual DMF; heat under vacuum (90°C) post-purification .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by analyzing spectra at different temperatures.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants to validate experimental data .
- Crystallographic Validation : SHELXL-refined structures provide definitive bond geometries to reconcile discrepancies .
Q. What strategies optimize regioselectivity in functionalizing this compound for SAR studies?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., tosyl at N1) to steer electrophilic substitution .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions exploit bromine/chlorine as leaving groups for C-C/N bond formation.
- Click Chemistry : CuI-catalyzed azide-alkyne cycloaddition (as in ) adds triazole moieties for bioactivity screening .
Q. How do reaction conditions influence yield and by-product formation in its synthesis?
- Methodological Answer :
- Catalyst Screening : CuI vs. Pd-based catalysts for halogen retention vs. displacement .
- Solvent Effects : PEG-400/DMF mixtures enhance solubility of polar intermediates, reducing side reactions .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify optimal quenching times (e.g., 12 hours for CuI-mediated reactions) .
Q. What computational tools predict the stability and reactivity of derivatives under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects and metabolic degradation pathways.
- Docking Studies (AutoDock Vina) : Model interactions with target proteins (e.g., cytochrome P450 enzymes) to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for indole derivatives?
- Methodological Answer :
- Meta-Analysis Framework : Adapt longitudinal study designs (e.g., T1–T3 time intervals in ) to compare short- vs. long-term assay results .
- Dose-Response Curves : Standardize IC₅₀ measurements across labs using reference inhibitors (e.g., GF 109203X hydrochloride in ).
- Effort Exertion Analogy : Apply resource allocation models (from ) to explain variable bioactivity due to metabolic "effort" in cellular systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
